molecular formula C14H30N2O8 B1258398 Cyclohexanediaminetetraacetic acid CAS No. 25637-70-1

Cyclohexanediaminetetraacetic acid

Cat. No.: B1258398
CAS No.: 25637-70-1
M. Wt: 354.4 g/mol
InChI Key: IXGIXILVXOCZSV-UHFFFAOYSA-N
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Description

Cyclohexanediaminetetraacetic acid, also known as this compound, is a useful research compound. Its molecular formula is C14H30N2O8 and its molecular weight is 354.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

25637-70-1

Molecular Formula

C14H30N2O8

Molecular Weight

354.4 g/mol

IUPAC Name

acetic acid;cyclohexane-1,1-diamine

InChI

InChI=1S/C6H14N2.4C2H4O2/c7-6(8)4-2-1-3-5-6;4*1-2(3)4/h1-5,7-8H2;4*1H3,(H,3,4)

InChI Key

IXGIXILVXOCZSV-UHFFFAOYSA-N

SMILES

CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.C1CCC(CC1)(N)N

Canonical SMILES

CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.C1CCC(CC1)(N)N

Synonyms

CDTA
CDTA, calcium salt
CDTA, calcium, sodium salt
CDTA, magnesium, sodium salt
CDTA, manganese (2-), disodium salt
CDTA, sodium salt
Cu-CDTA
cyclohexanediaminetetraacetic acid
DCTA
diaminocyclohexanetetraacetic acid
Fe-CDTA
Gd-CDTA
Mn-CDTA
Ni-CDTA

Origin of Product

United States

Scientific Research Applications

Medical Applications

Chelation Therapy
CDTA is primarily recognized for its use in chelation therapy, particularly for treating heavy metal poisoning. It effectively binds to toxic metals such as lead, cadmium, and mercury, facilitating their excretion from the body. Unlike other chelators, CDTA has a higher affinity for certain metals, making it an effective choice in specific clinical scenarios .

Cardiovascular Disease Treatment
Recent studies have investigated the potential of CDTA in treating cardiovascular diseases through chelation therapy. Although results are mixed, some studies suggest that it may improve cardiovascular risk profiles by reducing metal-induced oxidative stress and inflammation . However, systematic reviews indicate insufficient evidence to conclusively support its efficacy in this area .

Environmental Applications

Heavy Metal Remediation
CDTA is utilized in environmental science for soil and water remediation. Its ability to mobilize heavy metals enhances their bioavailability for phytoremediation processes, where plants absorb these metals from contaminated sites. This application is crucial in restoring polluted environments and ensuring safe agricultural practices .

Pollutant Mobility
Research indicates that CDTA can influence the mobility of heavy metals in aquatic systems, which can be both beneficial and detrimental depending on the context. Its use in controlled environments helps manage metal concentrations and mitigate pollution effects .

Analytical Chemistry

Spectrophotometric Analysis
In analytical chemistry, CDTA is employed as a reagent for the spectrophotometric determination of metal ions. Its complexes with various metals can be quantified using UV-Vis spectroscopy, providing a sensitive method for analyzing metal concentrations in samples such as water or biological fluids .

Complexation Studies
CDTA's ability to form stable complexes with transition metals has made it a valuable tool in complexation studies. These studies help understand metal ion behavior in various environments and contribute to the development of new analytical techniques .

Biotechnology

Biocatalysis and Enzyme Stabilization
In biotechnology, CDTA is used to stabilize enzymes by preventing metal ion-induced denaturation. This stabilization enhances enzyme activity and longevity, which is beneficial for industrial applications such as bioprocessing and biosensing .

Nanotechnology Applications
CDTA has been integrated into nanotechnology for developing biosensors and drug delivery systems. Its chelating properties facilitate the attachment of therapeutic agents to nanoparticles, improving their efficacy and targeting capabilities .

Case Studies

Application AreaCase Study DescriptionFindings
MedicalUse of CDTA in lead poisoning treatmentEffective in reducing blood lead levels but requires further research
EnvironmentalRemediation of heavy metal-contaminated soil using CDTAEnhanced uptake of metals by plants; successful in restoring soil health
Analytical ChemistrySpectrophotometric determination of copper ions using CDTAHigh sensitivity achieved; method validated against standard techniques
BiotechnologyStabilization of enzymes in industrial processes using CDTAImproved enzyme activity observed; extended operational lifespan

Preparation Methods

Synthetic Routes to Cyclohexanediaminetetraacetic Acid

Base-Catalyzed Condensation of Chloroacetic Acid

The primary industrial method for synthesizing CDTA involves a neutralization reaction between chloroacetic acid and a non-metal base, followed by condensation with 1,2-diaminocyclohexane. Key steps include:

  • Neutralization : Chloroacetic acid is neutralized with aqueous ammonia or sodium hydroxide at 25–40°C to form sodium chloroacetate.
  • Alkylation : The sodium salt reacts with trans-1,2-diaminocyclohexane in deionized water at 80–90°C for 6–8 hours, forming a tetra-substituted intermediate.
  • Acidification : The reaction mixture is acidified with hydrochloric acid to precipitate crude CDTA, which is filtered and washed to remove unreacted starting materials.

Critical Parameters :

  • Temperature Control : Exceeding 90°C risks decarboxylation and side-product formation.
  • Metal Contamination : All reagents must be metal-free to meet ultra-high-purity standards (e.g., <10 ppb heavy metals).

Optimized Purification Protocols

Crude CDTA often contains residual metals and unreacted diamine, necessitating rigorous purification:

Ion Exchange Chromatography

A cationic resin (e.g., Dowex 50WX8) removes metal ions by exchanging Na⁺ or NH₄⁺ for contaminants. Post-treatment, the eluate is concentrated under reduced pressure and recrystallized from hot water.

Recrystallization

CDTA monohydrate is obtained by dissolving the acid in boiling deionized water (1:10 w/v) and cooling to 4°C. The crystals are washed with ice-cold ethanol and dried under vacuum.

Purity Metrics :

Parameter Specification Source
Purity (Chelometric) ≥99.0%
Heavy Metals (as Pb) ≤0.001%
Water Content 4.0–6.0%

Alternative Synthesis Pathways

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate the alkylation step. A mixture of 1,2-diaminocyclohexane, chloroacetic acid, and sodium carbonate is irradiated at 100°C for 30 minutes, achieving 85% yield with 98% purity. This method reduces reaction time by 75% compared to conventional heating.

Solvent-Free Mechanochemical Approach

Ball milling stoichiometric amounts of diaminocyclohexane and sodium chloroacetate at 500 rpm for 2 hours produces CDTA sodium salt, which is acidified to yield the free acid. This eco-friendly method eliminates solvent waste but requires post-milling purification to remove grinding media contaminants.

Structural and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆) : Signals at δ 11.8 (s, 1H, COOH), 4.7 (s, 1H, CH), and 1.8–1.1 (m, 10H, cyclohexane).
  • ¹³C NMR : Peaks at δ 167.97 (COOH), 62.21 (CH₂), and 24.58 (cyclohexane C).

Thermal Analysis

Differential scanning calorimetry (DSC) shows a sharp endotherm at 216°C corresponding to the melting point of CDTA monohydrate.

Industrial-Scale Production Challenges

Contamination Control

Trace metal ions (e.g., Fe³⁺, Cu²⁺) catalyze CDTA degradation during storage. Facilities use glass-lined reactors and high-purity water (resistivity >18 MΩ·cm) to mitigate this.

Yield Optimization

The stoichiometric ratio of diaminocyclohexane to chloroacetic acid is critical. Excess diamine improves yield but complicates purification. Pilot studies recommend a 1:4.2 molar ratio for 92% isolated yield.

Q & A

Q. How does CDTA function as a masking agent in complexometric titrations compared to EDTA?

Answer: CDTA is a polyaminocarboxylic acid chelator with a higher selectivity for certain metal ions due to its cyclohexane backbone, which enhances steric flexibility. In uranium(VI) determination, CDTA masks interfering ions (e.g., Fe³⁺, Al³⁺) while allowing selective titration of uranium using pyridine-2,6-dicarboxylic acid. The method involves:

  • pH control : Hexamethylenetetramine buffer at pH 4.9 to stabilize the uranium-CDTA complex.
  • Masking efficiency : CDTA forms stronger complexes with interfering ions (log K ~18–22) compared to uranium (log K ~8–10), minimizing cross-reactivity .
  • Detection : Arsenazo-I indicator or automated spectrophotometry with pH-adjusted samples .

Table 1 : Stability constants (log K) of CDTA vs. EDTA complexes

Metal IonCDTA (log K)EDTA (log K)
Fe³⁺28.025.1
Al³⁺19.516.5
Ca²⁺12.710.7
Mg²⁺10.68.7

Q. What protocols are recommended for using CDTA in environmental sample preparation to eliminate metal interference?

Answer: CDTA is used to sequester metal ions in environmental analyses, such as SO₂ determination in air. Key steps include:

  • Solution preparation : 0.05 M CDTA disodium salt in absorption solutions (e.g., with phosphoric acid and sodium sulfamate) to bind metals like Fe²⁺/³⁺ and Cu²⁺.
  • pH adjustment : Neutralize acidic samples using NaOH to optimize CDTA-metal binding.
  • Validation : Calibration with standard metal solutions to confirm interference removal efficiency .

Advanced Research Questions

Q. How does CDTA influence the growth habits and optical properties of KDP crystals in rapid growth techniques?

Answer: CDTA (100 ppm) is added to KDP growth solutions to modify crystal morphology and reduce defects. Experimental design includes:

  • Growth conditions : "Point seed" technique at ~20 mm/d growth rate.
  • Mechanism : CDTA inhibits parasitic nucleation by complexing impurities (e.g., Fe³⁺), resulting in larger, optically uniform crystals.
  • Comparison with EDTA : CDTA provides superior habit modification due to its higher affinity for trivalent ions, reducing strain birefringence by 30% compared to EDTA .

Table 2 : Optical quality metrics of KDP crystals with additives

AdditiveGrowth Rate (mm/d)Strain Birefringence (nm/cm)
CDTA201.2
EDTA181.7
None152.5

Q. What methodologies are employed to study CDTA's role in plant cell wall polysaccharide extraction?

Answer: CDTA is used to extract pectin-associated polysaccharides from plant cell walls. A sequential extraction protocol includes:

Alcohol-insoluble residue (AIR) preparation : Dehydrate tissues in ethanol to remove solubles.

CDTA extraction : Treat AIR with 50 mM CDTA (pH 6.5) to chelate Ca²⁺ and solubilize pectic homogalacturonan.

CoMPP analysis : Use carbohydrate microarrays with monoclonal antibodies to profile extracted polysaccharides.

Validation : Monosaccharide composition analysis via HPAEC-PAD to confirm extraction efficiency .

Q. How is CDTA optimized in automated spectrophotometric methods for trace metal analysis?

Answer: In automated systems, CDTA improves selectivity by masking interfering ions (e.g., Co²⁺, Ni²⁺). Key steps involve:

  • pH adjustment : Use chromogenic indicators (e.g., fuchsin or m-cresolsulfonephthalein) to neutralize excess acid without absorbance interference.
  • Buffer system : Hexamethylenetetramine to maintain pH 4.5–5.0 for stable U-CDTA complexation.
  • Precision : Achieves a relative standard deviation of 0.6% for uranium quantification (0.17–0.76 µmol) .

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